Ethyl 2-acetylnonanoate
Overview
Description
Ethyl 2-acetylnonanoate is an organic compound belonging to the family of esters. It is characterized by its molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . This compound is known for its applications in various fields, including medical research, environmental research, and industrial research.
Scientific Research Applications
Ethyl 2-acetylnonanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
Biochemical Pathways
In general, esters like Ethyl 2-acetylnonanoate are produced in yeast fermentation processes, which involve complex biochemical pathways . .
Pharmacokinetics
The compound has a molecular weight of 228.33 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s boiling point is 162-163 °C (at 18 Torr pressure), and it has a density of 0.9291 g/cm3 . These physical properties could influence the compound’s stability, efficacy, and action under different environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-acetylnonanoate are not well-studied. It is known that esters like this compound can participate in various biochemical reactions. They can undergo hydrolysis, a reaction in which water breaks down another compound and changes its makeup
Cellular Effects
The cellular effects of this compound are also not well-documented. Esters are known to influence cell function. For instance, some esters have been found to exhibit neuroprotective effects against H2O2-induced apoptotic cell death of primary cortical neuronal cells
Molecular Mechanism
Esters like this compound can undergo reactions such as hydrolysis, in which they are broken down into their constituent alcohols and acids . This process involves the breaking and forming of bonds, which can influence gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that esters can undergo various reactions over time, including hydrolysis and oxidation
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Esters like this compound can be involved in various metabolic pathways. For instance, they can be synthesized from alcohols and acids in a reaction catalyzed by esterases or lipases
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetylnonanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of ethyl acetoacetate with sodium hydride in tetrahydrofuran at 40°C for 2 hours, followed by the addition of 1-bromoheptane in tetrahydrofuran at 80°C . This method yields the desired compound with a moderate yield of 53%.
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetylnonanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nonanoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 2-acetylnonanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
This compound stands out due to its specific applications in research and industry, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 2-acetylnonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFZUKLNMHJNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866014 | |
Record name | Ethyl 2-acetylnonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40778-30-1 | |
Record name | Nonanoic acid, 2-acetyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40778-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-acetylnonan-1-oate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40778-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-acetylnonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-acetylnonan-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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